molecular formula C12H16N2O3S B4432210 N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide

N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide

Cat. No. B4432210
M. Wt: 268.33 g/mol
InChI Key: QVZZPLUMZMFSFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{4-[(Methylamino)sulfonyl]phenyl}cyclobutanecarboxamide involves various strategies, including cyclization reactions and modifications of existing functional groups. Techniques such as base-induced cyclisation and stereoselective cycloadditions are commonly employed. For instance, base-induced cyclisation has been used to achieve high enantiomeric purity in related sulfone compounds, showcasing the importance of axial chirality in these reactions (Betts et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic and analytical techniques, including FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. Advanced methods like density functional theory (DFT) and X-ray crystallography provide insights into the molecular geometry, vibrational wave numbers, and electronic properties (Chandralekha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often explore the reactivity of the sulfonyl group and the cyclobutane moiety. Reactions include cycloadditions, where the sulfonyl group plays a crucial role in facilitating the reaction and can be transformed or substituted, indicating a versatile chemistry for these compounds (Ye et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the enzymatic activity of Carbonic Anhydrase 2, potentially affecting various physiological processes.

Result of Action

Given its target, it may influence processes related to pH regulation and carbon dioxide transport .

properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-13-18(16,17)11-7-5-10(6-8-11)14-12(15)9-3-2-4-9/h5-9,13H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZPLUMZMFSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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